molecular formula C9H19Cl2N B6280671 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride CAS No. 2248379-06-6

4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride

Cat. No.: B6280671
CAS No.: 2248379-06-6
M. Wt: 212.2
InChI Key:
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Description

4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is characterized by the presence of a chloromethyl group at the fourth position and an isopropyl group at the first position of the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1-(propan-2-yl)piperidine.

    Chloromethylation: The next step involves the chloromethylation of 1-(propan-2-yl)piperidine. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

    Formation of Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials and reagents are used.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

    Purification: The product is purified using techniques such as crystallization or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of piperidine N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield piperidine derivatives with reduced functional groups.

Scientific Research Applications

4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-4-(propan-2-yl)piperidine hydrochloride
  • 4-(bromomethyl)-1-(propan-2-yl)piperidine hydrochloride
  • 4-(hydroxymethyl)-1-(propan-2-yl)piperidine hydrochloride

Uniqueness

4-(chloromethyl)-1-(propan-2-yl)piperidine hydrochloride is unique due to the presence of the chloromethyl group, which imparts specific reactivity and chemical properties. Compared to its analogs, the chlorine atom in the chloromethyl group makes it more reactive in nucleophilic substitution reactions, allowing for the synthesis of a wider range of derivatives. Additionally, the isopropyl group at the first position enhances its lipophilicity, potentially improving its biological activity and membrane permeability.

Properties

CAS No.

2248379-06-6

Molecular Formula

C9H19Cl2N

Molecular Weight

212.2

Purity

90

Origin of Product

United States

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